
1-(4-Bromophenyl)-3-(difluoromethyl)-5-methylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-3-(difluoromethyl)-5-methylpyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. The compound is also known as BDP and is a pyrazole derivative.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-3-(difluoromethyl)-5-methylpyrazole is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes or proteins in the body. For example, in cancer cells, BDP has been found to inhibit the activity of the protein NF-κB, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal studies, the compound has been shown to reduce inflammation and tumor growth. It has also been found to have a protective effect on the liver and kidneys. However, more research is needed to fully understand the effects of the compound on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Bromophenyl)-3-(difluoromethyl)-5-methylpyrazole in lab experiments is its ability to selectively inhibit certain enzymes or proteins. This makes it a useful tool for studying the role of these enzymes or proteins in various biological processes. However, one limitation of the compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving 1-(4-Bromophenyl)-3-(difluoromethyl)-5-methylpyrazole. One direction is to further investigate its potential use as a pesticide. Another direction is to study its effects on other types of cancer and its potential use in combination with other anti-cancer drugs. Additionally, research could focus on improving the solubility of the compound to make it more useful in lab experiments.
Méthodes De Synthèse
The synthesis of 1-(4-Bromophenyl)-3-(difluoromethyl)-5-methylpyrazole involves the reaction between 4-bromoacetophenone, difluoromethyl diazomethane, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The reaction is carried out in the presence of a catalyst such as copper iodide and a solvent such as toluene. The yield of the product is typically around 50%.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-3-(difluoromethyl)-5-methylpyrazole has been extensively studied for its potential applications in various scientific fields. In medicine, the compound has been found to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests. In material science, the compound has been investigated for its potential use as a building block for the synthesis of new materials.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(difluoromethyl)-5-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF2N2/c1-7-6-10(11(13)14)15-16(7)9-4-2-8(12)3-5-9/h2-6,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAXGQAQWXKHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]oxy}acetic acid](/img/structure/B2969158.png)
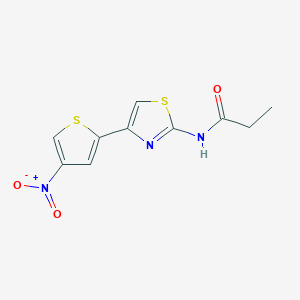
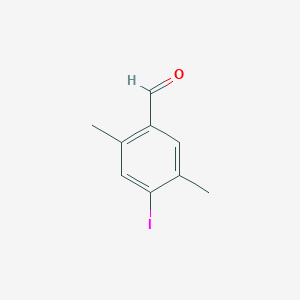
![3-((5-((4-chlorobenzyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2969169.png)
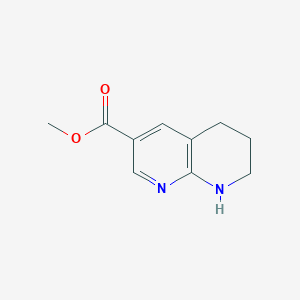
![[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-4,16-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-2-methylbut-2-enoate](/img/structure/B2969172.png)
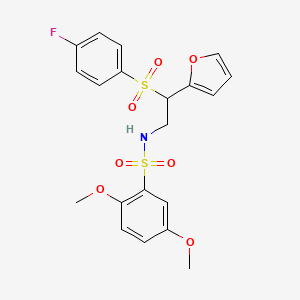
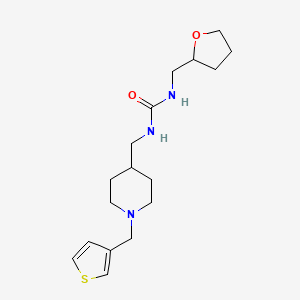
![6-Isopropyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2969175.png)
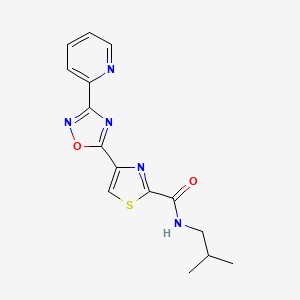
![2-Amino-2-[3-(3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2969177.png)
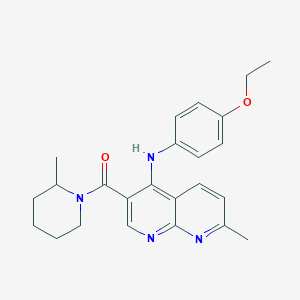

![1-Ethyl-5-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyrazole](/img/structure/B2969181.png)